molecular formula C32H44O2 B14665700 Phenol, 2,2'-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 41699-00-7

Phenol, 2,2'-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B14665700
CAS No.: 41699-00-7
M. Wt: 460.7 g/mol
InChI Key: ONZURRLDIFNDKR-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is a complex organic compound with a unique structure It is characterized by the presence of phenol groups attached to an octahydro-4,7-methano-1H-indenediyl core, with additional tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] typically involves multi-step organic reactions. The starting materials often include phenol derivatives and specific reagents to introduce the octahydro-4,7-methano-1H-indenediyl core. Common synthetic routes may involve:

    Aldol condensation: To form the core structure.

    Hydrogenation: To saturate the core, making it octahydro.

    Substitution reactions: To introduce tert-butyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient large-scale production.

    Purification steps: Such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: May yield fully saturated hydrocarbons.

    Substitution: May yield halogenated phenols or other substituted derivatives.

Scientific Research Applications

Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The unique structure of the compound allows it to fit into specific binding sites, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[4-methyl-]
  • Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-]

Uniqueness

Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications where these substituents play a crucial role.

Properties

CAS No.

41699-00-7

Molecular Formula

C32H44O2

Molecular Weight

460.7 g/mol

IUPAC Name

2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-3-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol

InChI

InChI=1S/C32H44O2/c1-18-13-23(30(3,4)5)28(33)25(15-18)32(12-11-22-20-9-10-21(17-20)27(22)32)26-16-19(2)14-24(29(26)34)31(6,7)8/h13-16,20-22,27,33-34H,9-12,17H2,1-8H3

InChI Key

ONZURRLDIFNDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(CCC3C2C4CCC3C4)C5=C(C(=CC(=C5)C)C(C)(C)C)O

Origin of Product

United States

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